Tris(trimethylolpropane di(2,3-dibromopropylether)) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolpropane di(2,3-dibromopropylether) phosphite is a chemical compound known for its unique structure and properties. It is primarily used in various industrial applications due to its flame-retardant characteristics. The compound consists of a phosphite group attached to a trimethylolpropane backbone, with two 2,3-dibromopropylether groups. This structure imparts significant stability and reactivity, making it valuable in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylolpropane di(2,3-dibromopropylether) phosphite typically involves the reaction of trimethylolpropane with 2,3-dibromopropanol in the presence of a phosphite reagent. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Trimethylolpropane+2×2,3-dibromopropanol+Phosphite reagent→Trimethylolpropane di(2,3-dibromopropylether) phosphite
Industrial Production Methods
In industrial settings, the production of Trimethylolpropane di(2,3-dibromopropylether) phosphite is scaled up using large reactors and optimized reaction conditions. The process involves precise control of temperature, pressure, and reactant concentrations to achieve consistent product quality. The use of catalysts and solvents may also be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane di(2,3-dibromopropylether) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to less reactive groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphate esters and other oxidized products.
Reduction: De-brominated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
In chemistry, Trimethylolpropane di(2,3-dibromopropylether) phosphite is used as a flame retardant additive in polymers and resins. Its ability to enhance the flame resistance of materials makes it valuable in the production of fire-resistant coatings and plastics.
Biology and Medicine
While its primary applications are industrial, research is ongoing to explore potential uses in biology and medicine. The compound’s reactivity and stability may offer opportunities for developing new materials and drugs.
Industry
In the industrial sector, Trimethylolpropane di(2,3-dibromopropylether) phosphite is used in the manufacturing of flame-retardant textiles, electronics, and construction materials. Its effectiveness in reducing flammability makes it a critical component in safety applications.
Mechanism of Action
The flame-retardant properties of Trimethylolpropane di(2,3-dibromopropylether) phosphite are attributed to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by capturing free radicals, thereby slowing down or extinguishing the flame. The phosphite group also contributes to the formation of a protective char layer, further enhancing its flame-retardant capabilities.
Comparison with Similar Compounds
Similar Compounds
- Trimethylolpropane phosphate
- Trimethylolpropane triacrylate
- Trimethylolpropane trimethacrylate
Uniqueness
Trimethylolpropane di(2,3-dibromopropylether) phosphite stands out due to its dual functionality as both a brominated and phosphite flame retardant. This dual functionality provides enhanced flame-retardant properties compared to compounds with only one type of functional group. Additionally, its specific structure allows for better integration into polymer matrices, improving the overall performance of flame-retardant materials.
Properties
CAS No. |
68555-85-1 |
---|---|
Molecular Formula |
C36H63Br12O9P |
Molecular Weight |
1629.7 g/mol |
IUPAC Name |
bis[2,2-bis[[(2R)-2,3-dibromopropoxy]methyl]butyl] [2-[[(2R)-2,3-dibromopropoxy]methyl]-2-[[(2S)-2,3-dibromopropoxy]methyl]butyl] phosphite |
InChI |
InChI=1S/C36H63Br12O9P/c1-4-34(19-49-13-28(43)7-37,20-50-14-29(44)8-38)25-55-58(56-26-35(5-2,21-51-15-30(45)9-39)22-52-16-31(46)10-40)57-27-36(6-3,23-53-17-32(47)11-41)24-54-18-33(48)12-42/h28-33H,4-27H2,1-3H3/t28-,29-,30-,31-,32-,33+,36?/m0/s1 |
InChI Key |
ASYBWYWLNBRONT-DBTSGMGUSA-N |
Isomeric SMILES |
CCC(COC[C@H](CBr)Br)(COC[C@H](CBr)Br)COP(OCC(CC)(COC[C@H](CBr)Br)COC[C@H](CBr)Br)OCC(CC)(COC[C@H](CBr)Br)COC[C@@H](CBr)Br |
Canonical SMILES |
CCC(COCC(CBr)Br)(COCC(CBr)Br)COP(OCC(CC)(COCC(CBr)Br)COCC(CBr)Br)OCC(CC)(COCC(CBr)Br)COCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.